molecular formula C13H18N2O2S B2694719 2-(Pyrrolidin-1-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 950125-53-8

2-(Pyrrolidin-1-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B2694719
CAS RN: 950125-53-8
M. Wt: 266.36
InChI Key: BITSGMFLKBOTKY-UHFFFAOYSA-N
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Description

The compound “2-(Pyrrolidin-1-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .


Molecular Structure Analysis

The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .


Chemical Reactions Analysis

The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Scientific Research Applications

Redox-Neutral Functionalization

A novel approach in organic synthesis involves the redox-neutral α-amidation with concurrent N-alkylation of pyrrolidine and 1,2,3,4-tetrahydroisoquinoline (THIQ). This reaction, facilitated by acetic acid, presents a new variant of the Ugi reaction, indicating a method for constructing complex nitrogen-containing molecules efficiently. Such functionalization techniques are crucial for developing pharmaceuticals and materials science (Zhengbo Zhu & D. Seidel, 2016).

Redox-Annulation

The compound undergoes redox-annulation with α,β-unsaturated aldehydes and ketones, leading to the formation of conjugated azomethine ylides followed by 6π-electrocyclization. This process results in ring-fused pyrrolines that can be readily oxidized to pyrroles or reduced to pyrrolidines, offering a pathway to a variety of cyclic amines essential for medicinal chemistry and material science applications (Y. Kang et al., 2015).

Synthetic Improvements

An improved synthesis method for 1-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride has been developed, showing significant advancements in yield and purification techniques. This method uses a mixture of P2O5/POCl3 as the dehydrating agent and emphasizes the importance of efficient synthetic routes for producing intermediates used in organic synthesis and pharmaceutical manufacturing (Feng Ta, 2013).

Asymmetric Synthesis

Enantiomerically pure pyrrolo[2,1-a]isoquinoline derivatives have been obtained through 1,3-dipolar reactions, showcasing the compound's utility in the asymmetric synthesis of biologically active molecules. These methodologies are pivotal for the development of new pharmaceuticals with specific enantiomeric properties, which can lead to drugs with improved efficacy and reduced side effects (J. L. Ruano et al., 2011).

Lewis Acid Catalyzed Reactions

The compound is involved in Lewis acid-catalyzed reactions yielding pyrrolidine and 1,2,3,4-tetrahydroquinoline derivatives. These reactions highlight the versatility of the compound in facilitating the synthesis of diverse heterocyclic structures, essential for pharmaceutical and agrochemical industries (Jian-Mei Lu & Min Shi, 2007).

Mechanism of Action

Safety and Hazards

The safety data sheet for a similar compound, 2-Chloro-3-(pyrrolidin-1-ylsulphonyl)pyridine, suggests that it may be harmful if swallowed and recommends avoiding eating, drinking, or smoking when using the product .

Future Directions

Pyrrolidine derivatives continue to be of great interest in drug discovery due to their versatile scaffold for novel biologically active compounds . Future research will likely focus on the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

2-pyrrolidin-1-ylsulfonyl-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2S/c16-18(17,14-8-3-4-9-14)15-10-7-12-5-1-2-6-13(12)11-15/h1-2,5-6H,3-4,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITSGMFLKBOTKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyrrolidin-1-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline

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